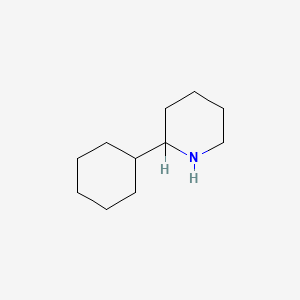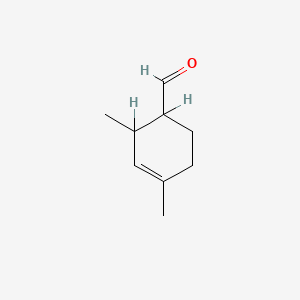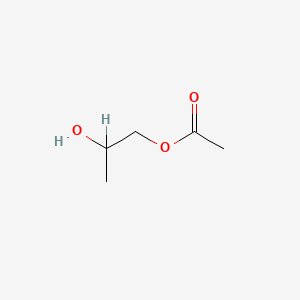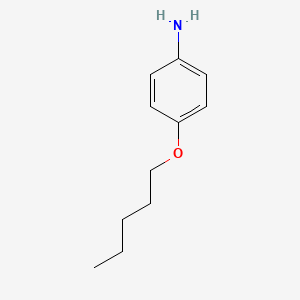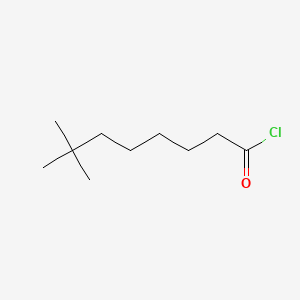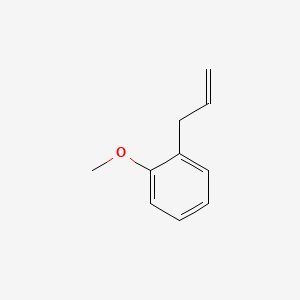
2-Alilanisol
Descripción general
Descripción
2-Allylanisole is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Allylanisole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99745. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Allylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Allylanisole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polimerización de propileno catalizada por metalocenos
El 2-Alilanisol juega un papel importante en la polimerización de propileno catalizada por metalocenos . Se utiliza en la síntesis de oligómeros con extremos de cadena . Estos catalizadores permiten la síntesis de polímeros isotácticos, isoblock, sindiotácticos, stereoblock o atácticos, así como materiales compuestos de poliolefina con propiedades superiores como claridad de la película, resistencia a la tracción y menor contenido de extraíbles .
Síntesis de poliolefinas de propiedades especiales
El this compound se utiliza en el desarrollo de poliolefinas basadas en metalocenos con propiedades especiales . Estos catalizadores son capaces de copolimerizar eteno y propeno con a-olefinas de cadena corta y larga, olefinas cíclicas o monómeros vinílicos polares como éteres, alcoholes o ésteres .
Síntesis química
El this compound, también conocido como 1-Alil-2-metoxibenceno, se utiliza en la síntesis química . Tiene un peso molecular de 148.20 y su fórmula empírica es C10H12O .
Productos aromáticos
El metil cavicol (estragole, p-Alilanisol) se utiliza en productos aromáticos . Contribuye al aroma y sabor únicos de estos productos .
Alivio de la tensión muscular y el dolor
El this compound se utiliza para aliviar la tensión muscular y el dolor . A menudo se incluye en cremas y ungüentos tópicos para este propósito .
Tratamiento del resfriado y la tos
El this compound se utiliza en el tratamiento del resfriado y la tos . Se encuentra a menudo en medicamentos de venta libre para el resfriado y la tos .
Preparaciones de pesticidas naturales
El this compound se utiliza en la formulación de numerosas preparaciones de pesticidas naturales . Se utiliza a menudo en la agricultura y la jardinería orgánicas .
Producción de anetol y análogos estructurales relacionados
El this compound se utiliza en la producción de anetol y análogos estructurales relacionados . El anetol es un compuesto que se utiliza ampliamente en la industria del sabor y la fragancia .
Propiedades
IUPAC Name |
1-methoxy-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCINBJDCXBFCDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190468 | |
| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3698-28-0 | |
| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3698-28-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Allylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-allylanisole in polymer chemistry?
A1: 2-allylanisole serves as a valuable functional monomer in the synthesis of poly(1,4-ketone) terpolymers. [] These polymers are formed through a palladium-catalyzed alternating copolymerization reaction involving 2-allylanisole, carbon monoxide, and an apolar alkene. The incorporation of 2-allylanisole introduces pendant hydroxy groups into the polymer structure, influencing the material's properties. Depending on the chosen alkene and the concentration of 2-allylanisole, the resulting terpolymers can exhibit varying degrees of crystallinity and glass transition temperatures. [] This tunability makes these functional polymers promising for various applications requiring controlled thermal and physical properties.
Q2: Are there any studies on the reaction mechanisms involving 2-allylanisole as a substrate?
A3: Yes, research indicates that 2-allylanisole can be used as a starting material for synthesizing substituted propenylarenes. [] Under phase-transfer catalysis conditions, 2-allylanisole can react with arylalkanenitrile carbanions through a nucleophilic addition pathway. [] This reaction leads to the formation of 4-aryl-2-phenylbutyronitriles. [] This study highlights the potential of 2-allylanisole as a building block in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
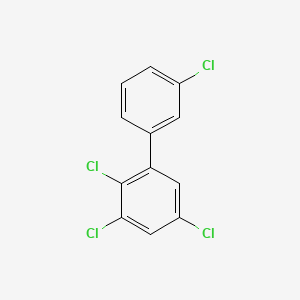
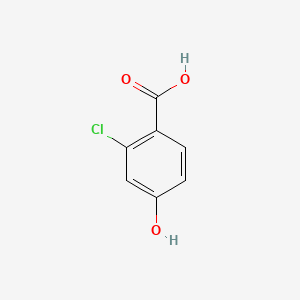
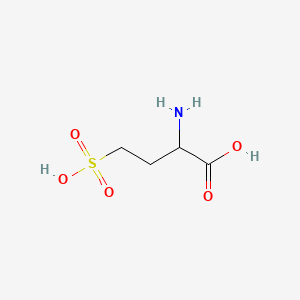
![3-[4-(Dimethylamino)phenyl]prop-2-enal](/img/structure/B1347037.png)
